1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.
The compound is identified by the CAS number 2073047-04-6 and has a molecular formula of C₈H₉N₃O₂S. It has garnered interest in pharmaceutical research due to its potential therapeutic properties, particularly in treating various disorders.
1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is classified as a pyrimidine derivative. Pyrimidines are nitrogen-containing heterocycles that play significant roles in biochemistry and pharmacology. This specific compound may exhibit properties associated with both nucleic acid metabolism and enzyme inhibition.
The synthesis of 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can involve several steps typically including the formation of the pyrimidine core followed by functionalization to introduce the difluoroethyl and methylthio groups.
The synthesis may utilize standard organic reactions such as:
These reactions may require specific catalysts and solvents to optimize yield and purity.
The molecular structure of 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one features a pyrimidine ring fused with an oxazine moiety. The presence of fluorine atoms contributes to its unique chemical properties.
This compound can undergo various chemical reactions typical for heterocyclic compounds, including:
For example, nucleophilic attack on the carbon atom bearing the difluoroethyl group could lead to substitution reactions that modify its biological activity.
The mechanism of action for 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one may involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds in this class may inhibit certain pathways involved in cell proliferation or inflammation. The presence of the methylthio group could enhance lipophilicity, facilitating membrane penetration and target interaction.
While specific physical data such as density and boiling point are not readily available for this compound, it is expected to be a solid at room temperature given its molecular structure.
The compound's reactivity can be influenced by:
1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry to develop novel therapeutics based on intricate molecular designs. Further studies are necessary to elucidate its full pharmacological profile and potential clinical applications.
The retrosynthetic disconnection of 1-(2,2-difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one (CAS# 2073047-12-6, MW: 293.25 g/mol, Formula: C₉H₉F₂N₃O₄S) follows a convergent strategy centered on pyrimidine ring functionalization [1] [2]. The core disassembly reveals three critical fragments: (1) a 2,2-difluoroethylamine moiety for N1-alkylation, (2) a methylsulfonyl/methylthio precursor for C7 substitution, and (3) a pyrimidine-5-carboxylate derivative for oxazinone ring formation. The optimal retrosynthetic pathway identifies ethyl 4-((protected-amino)phenylamino)-2-chloropyrimidine-5-carboxylate as the pivotal intermediate, enabling sequential C4-alkylation via Grignard addition and cyclization with phosgene equivalents [2]. Computational modeling predicts that the ortho-chloro substituent on the pyrimidine ring facilitates nucleophilic displacement by the sulfonyl/thio group, while the ester function is primed for reduction and cyclization. This intermediate design balances reactivity and stability, allowing selective introduction of the difluoroethyl group prior to oxazinone ring closure to prevent side reactions [2].
The assembly of the pyrimido[4,5-d][1,3]oxazin-2-one core employs two primary strategies: Grignard-mediated C4-functionalization and Biginelli-type cyclization [2] [7]. The most efficient route follows a seven-step sequence:
Table 1: Comparative Analysis of Pyrimido-Oxazin Core Assembly Routes
Method | Key Step | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Grignard Route | C4-alkylation pre-cyclization | 28–35 | Precise C4 control; High regioselectivity | Low-temperature sensitivity |
Atwal Modification | α-Benzylidene β-keto ester route | 40–45 | Higher overall yield; Fewer steps | Limited to accessible aldehydes |
Biginelli Variant | Multicomponent cyclization | 30–38 | Atom economy; One-pot operation | Poor C4 alkyl diversity |
Alternative Biginelli approaches use substituted ureas and β-keto esters under microwave irradiation to form dihydropyrimidinone precursors, though C7 thioetherification requires additional steps [7].
The 2,2-difluoroethyl group at N1 exerts profound stereoelectronic effects on conformational stability and binding interactions. Density functional theory (DFT) calculations reveal that the fluorine atoms induce a gauche effect, stabilizing the C–C bond rotation at −67.2 kcal/mol and favoring a conformation where the difluoroethyl chain points toward the oxazinone carbonyl [1] [2]. This orientation minimizes steric clash with the C4 substituent and enhances planarity of the bicyclic system. In EGFR kinase inhibition (as studied in analog compounds), the fluorinated side chain occupies a hydrophobic pocket near Met790, with the C–F bonds engaging in dipole-dipole interactions with backbone carbonyls (O=C–F distances: 3.0–3.3 Å) [2]. Crucially, replacing the difluoroethyl group with non-fluorinated analogs (e.g., ethyl or isopropyl) reduces enzymatic inhibition by >15-fold, confirming fluorine’s role in optimizing binding entropy and desolvation energy [5] [8].
Table 2: Impact of N1 Substituents on Conformational and Biological Parameters
N1 Substituent | Relative Energy (kcal/mol) | Torsion Angle N1–C₆–C₇–F (°) | IC₅₀ EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ (nM) |
---|---|---|---|
CH₂CF₂H (Target) | −67.2 | 178.3 | 5.4 |
CH₂CH₃ (Ethyl) | −52.1 | N/A | 83.7 |
CH(CH₃)₂ (Isopropyl) | −48.9 | N/A | >100 |
The methylthio group (–SCH₃) at C7 is incorporated via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. SNAr displacement of the C7-chloro precursor (e.g., Intermediate 14) with thiomethoxide (NaSCH₃) in DMF at 80°C achieves 85–92% conversion but suffers from over-substitution at C4 [2]. Optimization studies reveal that:
Alternatively, Pd₂(dba)₃/Xantphos catalysis enables coupling of methylthiolate with brominated intermediates, though yields plateau at 75% due to catalyst deactivation. The methylthio group’s electron-donating nature elevates HOMO energy (−6.8 eV), enhancing π-stacking in biological targets while providing a synthetic handle for oxidation to sulfone prodrugs [1] [6].
Scale-up synthesis prioritizes atom economy, catalyst recycling, and solvent reduction:
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6